molecular formula C16H14BrNO2S B2806379 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-bromofuran-2-carboxamide CAS No. 2034297-96-4

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-bromofuran-2-carboxamide

Cat. No.: B2806379
CAS No.: 2034297-96-4
M. Wt: 364.26
InChI Key: HTENUTLEKYCWEW-UHFFFAOYSA-N
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Description

“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-bromofuran-2-carboxamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a heterocyclic compound . This class of compounds has shown interesting applications in the field of medicinal chemistry .

Scientific Research Applications

Synthesis and Reactivity

Research has shown various methods for synthesizing related benzo[b]thiophen derivatives and exploring their reactivity. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent reactions to yield 2-(furan-2-yl)benzo[e][1,3]benzothiazole demonstrates the compound's potential in creating novel chemical entities through electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (А. Aleksandrov & М. М. El’chaninov, 2017). Similarly, the preparation of α-amino-β-(3-benzo[b]thienyl) propionic acid, an analogue of tryptophan, showcases the synthetic versatility of benzo[b]thiophen derivatives in pharmacological contexts (N. Chapman, R. M. Scrowston, & R. Westwood, 1969).

Pharmacological Applications

Benzothiophene derivatives have been investigated for their pharmacological potentials, such as inhibiting the Plasmodium falciparum enoyl‐ACP reductase, indicating their utility in developing antimalarial agents. The study on bromo‐benzothiophene carboxamide derivatives highlights their effectiveness as potent inhibitors, suggesting their promise for antimalarial drug development (Tanushree Banerjee et al., 2011).

Catalytic and Material Science Applications

Additionally, the use of related compounds in catalysis and material science has been noted, such as in the construction of amide-functionalized covalent organic frameworks (COFs) for heterogeneous catalysis (Yang Li et al., 2019). This illustrates the compound's role in facilitating efficient chemical reactions, potentially applicable in various industrial processes.

Antimicrobial and Antiarrhythmic Activities

Moreover, novel thiophene derivatives synthesized from related chemical frameworks have demonstrated significant antiarrhythmic, serotonin antagonist, and antianxiety activities, alongside antimicrobial effects against both Gram-positive and Gram-negative bacteria. This underscores the potential of these compounds in the development of new therapeutic agents (A. Amr et al., 2010).

Mechanism of Action

Target of Action

The primary target of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromofuran-2-carboxamide is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .

Mode of Action

The compound interacts with its target, the 5-HT1A serotonin receptors, through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The compound has displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .

Biochemical Pathways

The compound’s interaction with the 5-HT1A serotonin receptors affects the serotoninergic pathway. Serotonin, or 5-hydroxytryptamine (5-HT), is an important neurotransmitter that regulates numerous physiological functions . The compound’s interaction with the 5-HT1A receptors can influence these functions and potentially alter the pathophysiology of certain psychiatric disorders .

Pharmacokinetics

Related compounds have been found to be soluble in dmso , which may suggest similar solubility properties for this compound

Result of Action

Related compounds have been found to induce apoptosis in certain cell lines

Action Environment

It is known that the compound is soluble in dmso , which may suggest that it could be affected by the presence of certain solvents

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2S/c1-10(18-16(19)13-6-7-15(17)20-13)8-11-9-21-14-5-3-2-4-12(11)14/h2-7,9-10H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTENUTLEKYCWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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